

Gas chromatography-mass spectrometry (GC-MS) analysis of Butyl decanoate

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Compound of Interest

Compound Name: Butyl decanoate

Cat. No.: B1668121

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Application Note: GC-MS Analysis of Butyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **Butyl decanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Butyl decanoate**, a fatty acid ester, finds applications in the flavor and fragrance industry and may be analyzed in various matrices.^{[1][2][3]} This document provides a robust methodology for sample preparation, instrument parameters, and data analysis, intended for use in research, quality control, and drug development settings.

Introduction

Butyl decanoate (C₁₄H₂₈O₂), also known as butyl caprate, is an ester recognized for its fruity aroma.^[1] Accurate and reliable quantification of this compound is essential for quality control in industries where it is used as a flavoring or fragrance agent. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Butyl decanoate**.^[3] Its high sensitivity and the structural information provided by the mass spectrometer make it an ideal tool for analyzing such compounds in complex mixtures. This

application note presents a validated starting method for the GC-MS analysis of **Butyl decanoate**.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of **Butyl decanoate** from a liquid matrix (e.g., a beverage). The choice of extraction solvent may need to be optimized depending on the sample matrix.

Materials:

- Sample containing **Butyl decanoate**
- Hexane (GC grade)
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate
- Separatory funnel
- Glass vials with PTFE-lined caps
- Pipettes
- Vortex mixer

Protocol:

- Pipette a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.
- Add an equal volume of hexane to the separatory funnel.
- To facilitate phase separation, add a small amount of brine solution (e.g., 2 mL).
- Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

- Allow the layers to separate for at least 5 minutes. The upper layer will be the organic phase containing the **Butyl decanoate**.
- Carefully drain and discard the lower aqueous layer.
- Collect the upper organic (hexane) layer into a clean glass beaker.
- Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Gently swirl and let it stand for 5 minutes.
- Decant the dried hexane extract into a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are suggested starting parameters for the GC-MS analysis of **Butyl decanoate**. Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC) Conditions:

Parameter	Value
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Inlet Mode	Splitless
Injection Volume	1 µL
Inlet Temperature	250°C
Oven Temperature Program	Initial temperature: 70°C, hold for 2 minutes. Ramp 1: Increase to 180°C at a rate of 10°C/min. Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
Transfer Line Temperature	280°C

Mass Spectrometer (MS) Conditions:

Parameter	Value
Ion Source	Electron Ionization (EI)
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Electron Energy	70 eV
Acquisition Mode	Full Scan (m/z 40-400) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.
Solvent Delay	3 minutes

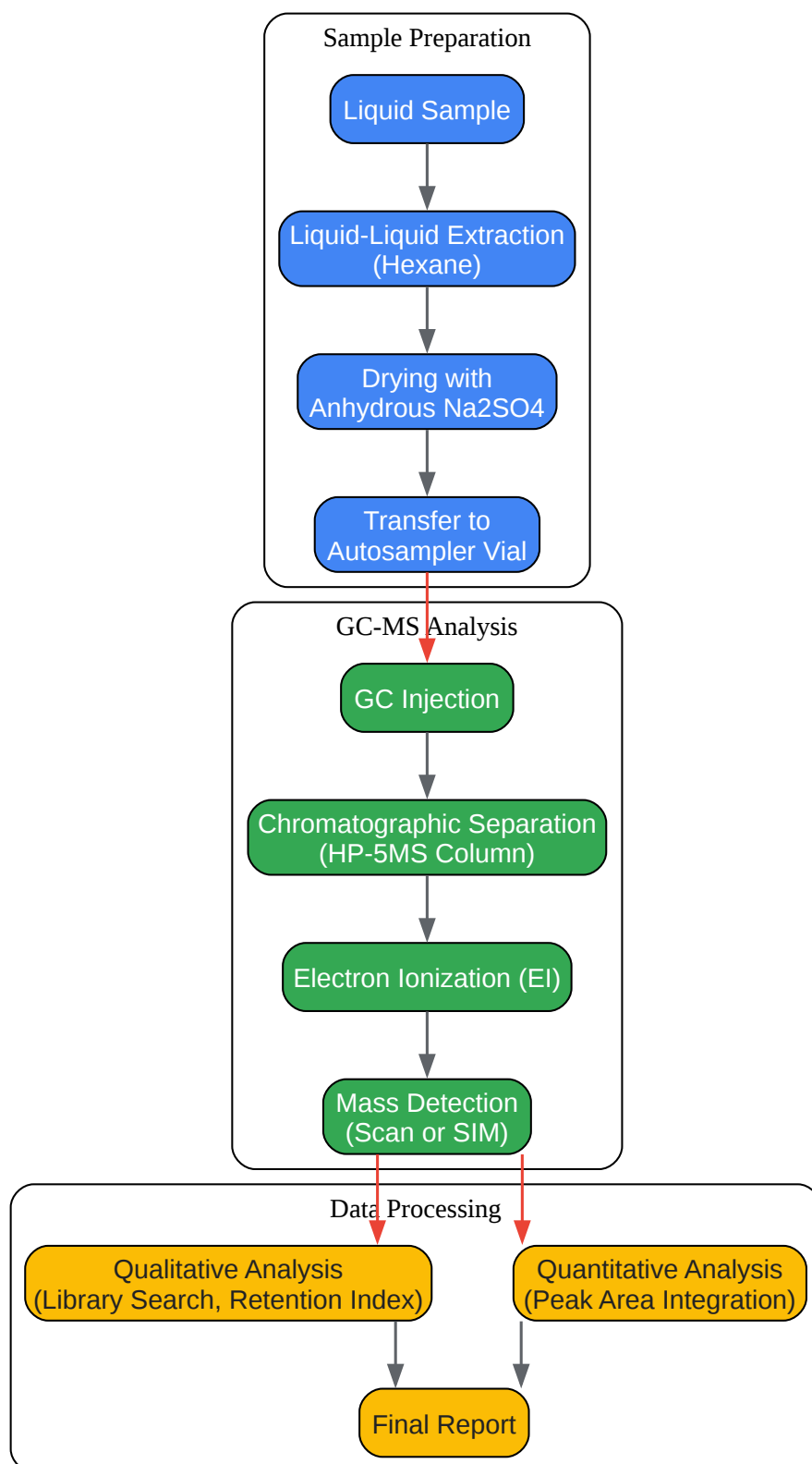
Data Presentation

Quantitative data for **Butyl decanoate** is summarized in the table below. The Kovats Retention Index is a useful parameter for compound identification across different systems. The characteristic ions can be used for identification in full scan mode and for quantification in SIM mode.

Parameter	Value	Reference
Molecular Weight	228.37 g/mol	
Kovats Retention Index (Standard non-polar column)	~1570 - 1575	
Characteristic Mass-to-Charge Ratios (m/z) and Relative Abundance	56 (99.99), 173 (29.21), 57 (28.74), 60 (20.72), 155 (18.04)	
Limit of Detection (LOD)	Method Dependent	
Limit of Quantification (LOQ)	Method Dependent	
Linearity Range	Method Dependent	

Note: The Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity are method-specific and must be determined during method validation for the specific matrix and instrumentation being used.

Mandatory Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **Butyl decanoate**.

Conclusion

The described method for sample preparation and GC-MS analysis provides a robust framework for the accurate and sensitive quantification of **Butyl decanoate**. The provided instrumental parameters can serve as a starting point for method development and validation. The visualization of the experimental workflow further aids in the understanding and implementation of this analytical procedure. Researchers, scientists, and drug development professionals can adapt this protocol to suit their specific analytical needs and sample matrices.

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